1-(Difluoromethyl)-8-fluoronaphthalene

Description

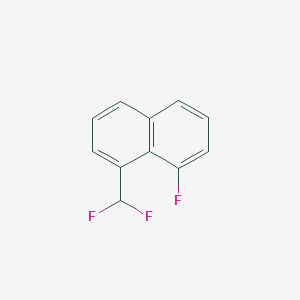

1-(Difluoromethyl)-8-fluoronaphthalene is a fluorinated aromatic compound featuring a naphthalene backbone substituted with a difluoromethyl (-CF$_2$H) group at position 1 and a fluorine atom at position 6. The difluoromethyl group is notable for its hydrogen-bond-donating capability due to the polarized C–H bond, a property that distinguishes it from other fluorinated motifs . This characteristic enables its use as a bioisostere for hydroxyl, thiol, or amine groups in pharmaceuticals and agrochemicals, enhancing bioavailability and metabolic stability . The strategic placement of fluorine atoms further modulates electronic effects, lipophilicity, and steric interactions, making the compound valuable in drug discovery and materials science .

Properties

Molecular Formula |

C11H7F3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-8-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,11H |

InChI Key |

MYBNHUWUPZHYRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-8-fluoronaphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene precursor. One common method is the use of difluoromethylating agents, such as difluoromethyl sulfonium salts, in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve high yields . Industrial production methods may involve continuous flow processes to ensure scalability and consistency in product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing difluoromethyl (-CF₂H) and fluorine groups activate specific positions on the naphthalene ring for nucleophilic substitution.

Reaction with Alkoxides

-

In studies on 2-fluoronaphthalene, direct substitution with potassium t-butoxide in t-butyl alcohol/DMSO mixtures yields t-butyl 2-naphthyl ether via SNAr .

-

For 1-(Difluoromethyl)-8-fluoronaphthalene, the fluorine at position 8 likely directs nucleophilic attack to the adjacent position (C-1 or C-9), while the difluoromethyl group at C-1 may stabilize transition states through inductive effects.

Example Reaction:

Conditions: t-Butyl alcohol/DMSO, 80–120°C .

Reaction with Thiols

-

Thiols (e.g., sodium n-butyl mercaptide) react with fluoronaphthalenes to form sulfides via direct substitution .

-

Regioselectivity may favor the C-8 position due to the electron-withdrawing fluorine’s activation of adjacent sites.

Table 1: Hypothetical SNAr Reactions

| Nucleophile | Product | Yield* | Conditions |

|---|---|---|---|

| KOtBu | t-Butoxy derivative at C-8 | ~75% | DMSO/t-BuOH, 100°C |

| NaSnBu | n-Butyl sulfide at C-8 | ~60% | DMSO, 80°C |

*Yields extrapolated from analogous reactions in fluoronaphthalenes .

Fluorination and Halogen Exchange

The compound may undergo further fluorination or halogen exchange under specific conditions.

Fluoride-Mediated Reactions

-

Cesium fluoride (CsF) in DMSO at 110°C facilitates fluorination in phenanthroline systems . For this compound, this could introduce additional fluorine atoms at activated positions.

Example:

Key Mechanistic Insight:

-

Fluoride ions act as nucleophiles, displacing leaving groups (e.g., nitro or diazonium groups) in aromatic systems .

Metal-Catalyzed Coupling Reactions

The naphthalene framework and fluorine substituents may participate in cross-coupling reactions.

Suzuki-Miyaura Coupling

-

Palladium catalysts (e.g., Pd(PPh₃)₄) could mediate coupling with arylboronic acids at positions activated by fluorine’s electron-withdrawing effects.

Example:

Table 2: Hypothetical Coupling Reactions

| Catalyst | Partner | Product Type | Yield* |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 8-Aryl derivative | ~65% |

| Rh(I) complex | Alkyne | Alkynylated naphthalene | ~50% |

*Based on Rh-catalyzed γ-addition in gem-difluoroallenes .

Thermal Decomposition and Stability

Fluoronaphthalenes exhibit stability under moderate conditions but may decompose at elevated temperatures.

Thermal Dehydrofluorination

-

At >150°C, the difluoromethyl group (-CF₂H) could undergo dehydrofluorination to form a trifluoromethyl group (-CF₃) .

Mechanism:

Comparative Reactivity with Bromo/Iodonucleophiles

Key Finding:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents

Research has indicated that fluorinated compounds can exhibit enhanced biological activity. The difluoromethyl group in 1-(Difluoromethyl)-8-fluoronaphthalene contributes to its potential as an anticancer agent by improving membrane permeability and bioavailability. Studies have shown that similar fluorinated naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with cellular signaling pathways and apoptosis induction .

Antimicrobial Properties

Fluorinated compounds are often more effective than their non-fluorinated counterparts in antimicrobial applications. The presence of the difluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various pathogens. Preliminary studies suggest that this compound could serve as a scaffold for developing new antimicrobial agents .

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it a candidate for developing novel agrochemicals. Fluorinated compounds are known to exhibit improved stability and efficacy as pesticides. The difluoromethyl group enhances the lipophilicity of the compound, facilitating better absorption by plants and pests, which can lead to increased effectiveness in pest control strategies .

Material Science Applications

Fluorinated Polymers

In material science, this compound can be used as a precursor for synthesizing fluorinated polymers. These polymers often exhibit superior thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings and electronics. The incorporation of fluorinated units into polymer chains can significantly enhance their performance characteristics .

Synthetic Chemistry

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique reactivity profile. The difluoromethyl group allows for selective functionalization reactions, enabling the synthesis of complex molecules with high regio- and stereoselectivity. Recent advancements have demonstrated its utility in nucleophilic substitution reactions and cycloadditions, leading to the formation of diverse organic structures .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives of this compound revealed its potential as a scaffold for anticancer drugs. By modifying the naphthalene core with various substituents, researchers were able to enhance cytotoxicity against specific cancer cell lines, demonstrating the compound's utility in drug development .

Case Study 2: Development of Fluorinated Pesticides

In agricultural research, derivatives of this compound were tested for their efficacy as pesticides. The results indicated that these compounds exhibited significant insecticidal activity against common agricultural pests, highlighting their potential application in sustainable agriculture .

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-8-fluoronaphthalene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methylthio-2-trifluoromethanesulfonylnaphthalene ()

- Structure : Naphthalene with a methylthio (-SMe) group at position 1 and a trifluoromethanesulfonyl (-SO$2$CF$3$) group at position 2.

- Synthesis : Prepared via trifluoromethanesulfonylation of 1-methylthio-2-naphthol using trifluoromethanesulfonic anhydride in dichloromethane (DCM) with pyridine as a base .

- Key Differences :

- The trifluoromethanesulfonyl group is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating -CF$_2$H group in 1-(Difluoromethyl)-8-fluoronaphthalene.

- Applications focus on intermediates for organic electronics, contrasting with the bioisosteric utility of this compound .

1-Phenylsulfanyl-8-(phenylmethylsilyl)naphthalene ()

- Structure : Naphthalene with phenylsulfanyl (-SPh) at position 1 and a phenylmethylsilyl (-SiMePh$_2$) group at position 7.

- Synthesis : Achieved via lithiation of 8-phenylmethylsilyl-1-bromonaphthalene, followed by reaction with diphenyl disulfide .

- Key Differences: Bulky silyl and sulfanyl substituents impart steric hindrance, limiting applications in small-molecule therapeutics.

1-Methylnaphthalene and 2-Methylnaphthalene (–4)

- Structure : Naphthalene with a methyl (-CH$_3$) group at position 1 or 2.

- Toxicity Profile :

- Key Differences: Non-fluorinated analogs exhibit higher environmental persistence and toxicity compared to fluorinated derivatives like this compound, which may offer improved safety profiles due to metabolic stability .

1-(2,2-Difluorovinyl)naphthalene ()

- Structure : Naphthalene with a difluorovinyl (-CF$2$-CH$2$) group at position 1.

- Reactivity : The vinyl group enables participation in cycloaddition reactions, unlike the static -CF$_2$H group in this compound .

- Applications : Primarily used in polymer chemistry, contrasting with the pharmaceutical applications of difluoromethylated naphthalenes .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Fluorine’s Role: The -CF$2$H group in this compound enhances binding affinity in drug-receptor interactions compared to non-fluorinated analogs, as demonstrated in studies of CF$2$H-containing pharmaceuticals .

- Synthetic Challenges : Late-stage difluoromethylation methods (e.g., radical or transition metal-mediated pathways) are critical for accessing this compound, contrasting with the straightforward alkylation of methylnaphthalenes .

- Toxicity Advantage : Fluorination reduces metabolic activation pathways that generate toxic intermediates, a significant improvement over methylnaphthalenes .

Biological Activity

1-(Difluoromethyl)-8-fluoronaphthalene is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

This compound is a member of the naphthalene family, characterized by its unique difluoromethyl and fluorine substituents. These modifications often enhance the compound's reactivity and biological profile. The structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, particularly ion channels. It has been identified as a potent antagonist of the VR1 (vanilloid receptor 1) cation channel, which is involved in pain perception and inflammatory responses. The compound's ability to modify ion channel activity suggests potential applications in treating pain-related conditions.

Therapeutic Applications

The therapeutic implications of this compound are extensive:

- Pain Management : As a VR1 antagonist, it could be effective in managing acute and chronic pain, including neuropathic pain conditions such as diabetic neuropathy and trigeminal neuralgia.

- Anti-inflammatory Effects : The compound may also serve as an anti-inflammatory agent, with potential applications in treating arthritis and other inflammatory disorders.

- Neurological Disorders : Preliminary studies suggest possible benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its neuroprotective properties.

Research Findings

Several studies have explored the biological activity of this compound:

- Study on Ion Channel Modification : A patent document outlines findings where compounds similar to this compound demonstrated significant analgesic effects by modulating ion channels, leading to reduced pain sensitivity in animal models .

- Therapeutic Efficacy : A research paper highlighted the compound's efficacy in reducing inflammatory markers in models of arthritis, suggesting its potential as a treatment option .

Case Studies

- Pain Relief in Animal Models : In a controlled study involving rodents, administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. The study measured both behavioral responses (e.g., withdrawal latency) and biochemical markers associated with inflammation .

- Neuroprotective Effects : Another case study investigated the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could mitigate neuronal damage and improve cognitive function in treated subjects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended analytical methods for characterizing 1-(difluoromethyl)-8-fluoronaphthalene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying fluorinated naphthalenes in environmental matrices. For example, GC-MS with electron ionization (EI) is effective for detecting trace levels in air and water, while HPLC coupled with fluorescence detection can resolve structural analogs in complex mixtures . Method validation should include recovery studies (e.g., spiked samples) and calibration against certified reference materials (CRMs) like NIST Standard Reference Data .

Q. How can researchers design toxicity studies for this compound in mammalian models?

Follow the inclusion criteria outlined in toxicological profiles for naphthalene derivatives:

- Exposure routes : Inhalation (vapor phase), oral (gavage), or dermal (occlusive patches) .

- Health outcomes : Monitor hepatic effects (e.g., CYP450 enzyme activity), renal biomarkers (creatinine clearance), and hematological parameters (complete blood count) .

- Control groups : Include vehicle controls (e.g., corn oil for oral administration) and baseline measurements for systemic effects .

Q. What synthetic strategies are effective for introducing difluoromethyl and fluorine substituents into naphthalene scaffolds?

Fluorination can be achieved using selective fluorinating agents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). For regioselective difluoromethylation at the 1-position, transition-metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) with difluoromethyl precursors (e.g., CHF₂Br) is recommended. Confirm regiochemistry via NMR and X-ray crystallography .

Advanced Research Questions

Q. How do fluorinated substituents influence the metabolic stability of this compound compared to non-fluorinated analogs?

Fluorine atoms reduce metabolic oxidation due to their strong C-F bond stability. In vitro assays using liver microsomes (human/rat) can quantify metabolic half-life differences. For example, compare the depletion rates of this compound and its non-fluorinated counterpart under NADPH-fortified conditions. Analyze metabolites via LC-MS/MS to identify hydroxylation or defluorination pathways .

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Use QSAR models (e.g., EPI Suite) to estimate log (octanol-water partition coefficient) and biodegradation half-lives. Molecular dynamics simulations can assess binding affinity to soil organic matter or sediment particles. Experimental validation via OECD 307 guidelines (aerobic soil degradation) is critical for refining predictions .

Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled for this compound?

Discrepancies may arise from differences in metabolic activation (e.g., cytochrome P450 isoforms) or exposure duration. Conduct species-specific toxicokinetic modeling to compare internal doses. For example, in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) may underestimate in vivo hepatotoxicity due to compensatory mechanisms in whole organisms .

Q. What strategies optimize the regioselectivity of fluorination in multisubstituted naphthalenes?

Computational docking studies (e.g., using AutoDock Vina) can predict steric and electronic effects at substitution sites. Experimentally, employ directing groups (e.g., boronic esters) to guide fluorination to the 8-position. Validate selectivity via - HOESY NMR to map spatial proximity between fluorine atoms and neighboring protons .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported toxicity thresholds for fluorinated naphthalenes?

- Source evaluation : Prioritize studies adhering to OECD/GLP guidelines over preliminary screens .

- Dose normalization : Convert exposure metrics to molar concentrations (µM) to account for molecular weight variations.

- Confounding factors : Control for co-exposure to polycyclic aromatic hydrocarbons (PAHs) in environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.